Product packaging for 5-Propyl-2'-deoxyuridine(Cat. No.:CAS No. 27826-74-0)

5-Propyl-2'-deoxyuridine

Número de catálogo: B1209753
Número CAS: 27826-74-0
Peso molecular: 270.28 g/mol
Clave InChI: MBERTAKFBYOAHR-IVZWLZJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Propyl-2'-deoxyuridine is a pyrimidine nucleoside analogue recognized for its specific and potent inhibitory activity against herpes simplex virus (HSV) types 1 and 2 in vitro . In research settings, it has demonstrated the ability to inhibit herpes simplex virus replication in primary rabbit kidney cells and human skin fibroblasts at concentrations as low as 1 µg/mL, while showing significantly less effect on vaccinia virus replication or normal cell metabolism at concentrations below 200 µg/mL, indicating a selective antiviral profile . The compound's research value is largely based on its mechanism of action, which is dependent on viral thymidine kinase (TK) for its initial phosphorylation, leading to its selective activity in virus-infected cells . Studies suggest that its triphosphate form, 5-propyl-dUTP, acts as an alternative substrate for the viral DNA polymerase, incorporating into viral DNA and leading to the formation of potentially dysfunctional DNA . Beyond its direct action on DNA synthesis, research has revealed that this compound can interfere with late-stage glycosylation processes in HSV-infected cells . This interference inhibits the addition of sialic acid and reduces galactose incorporation into N-linked glycans of viral glycoproteins, which can increase the availability of viral glycoproteins for neutralizing antibodies . The primary mechanism for this effect appears to be the inhibition of nucleotide sugar translocation into Golgi vesicles by the monophosphate form of the nucleoside . This unique dual-mechanism action—targeting both viral DNA replication and glycoprotein processing—makes this compound a valuable tool for probing the life cycle of herpesviruses and studying antiviral strategies . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B1209753 5-Propyl-2'-deoxyuridine CAS No. 27826-74-0

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

27826-74-0

Fórmula molecular

C12H18N2O5

Peso molecular

270.28 g/mol

Nombre IUPAC

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,2-4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1

Clave InChI

MBERTAKFBYOAHR-IVZWLZJFSA-N

SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

SMILES isomérico

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

SMILES canónico

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Otros números CAS

27826-74-0

Sinónimos

2'-deoxy-5-propyluridine
5-propyl-2'-deoxyuridine
5-propyl-2'-deoxyuridine, 2-(14)C-labeled
5-propyl-2'-deoxyuridine, 4-(14)C-labeled
5-propyldeoxyuridine

Origen del producto

United States

Synthetic Methodologies and Chemical Derivatization of 5 Propyl 2 Deoxyuridine

De Novo Synthetic Pathways for 5-Propyl-2'-deoxyuridine

De novo synthesis of this compound involves the construction of the molecule from simpler, non-nucleoside starting materials. These methods offer flexibility in introducing various substituents on the pyrimidine (B1678525) base.

The synthesis of 5-substituted 2'-deoxyuridines, including the propyl derivative, often commences from a pre-existing pyrimidine nucleoside, such as 5-iodo-2'-deoxyuridine. This halogenated precursor serves as a versatile handle for introducing a wide array of functional groups at the C5 position through various cross-coupling reactions.

One common strategy involves the condensation of a silylated 5-substituted uracil (B121893) with a protected deoxyribose sugar. For instance, 5-formyl-2'-deoxyuridine (B1195723) has been synthesized by the condensation of the bis(trimethylsilyl) derivative of 5-formyluracil (B14596) dimethyl acetal (B89532) with a protected chloro sugar, followed by saponification of the protective groups. acs.org Similarly, 5-acetyl-2'-deoxyuridine can be prepared from 5-acetyluracil (B1215520) using a similar methodology. acs.org These C5-acylated deoxyuridines can then serve as precursors for further modifications to introduce alkyl chains like the propyl group.

Another approach involves the direct modification of the C5 substituent of a deoxyuridine derivative. For example, the diester of 5-allyl-2'-deoxyuridine can be treated with m-chloroperbenzoic acid to yield the corresponding epoxide, which can be further functionalized. acs.org

The table below summarizes various chemical synthesis approaches for 5-substituted deoxyuridines, which are foundational for the synthesis of this compound.

Starting MaterialReagents and ConditionsProductReference
5-Iodo-2'-deoxyuridineTMS-acetylene, Pd(PPh₃)₄, Et₃N, DMF3',5'-di-O-acetyl-5-(trimethylsilylethynyl)-2'-deoxyuridine nih.gov
Bis(trimethylsilyl) derivative of 5-formyluracil dimethyl acetalProtected chloro sugar, followed by saponification5-Formyl-2'-deoxyuridine acs.org
5-AcetyluracilSilylation, condensation with protected sugar, deprotection5-Acetyl-2'-deoxyuridine acs.org
5-Iodo-2'-deoxyuridinePhenylboronic acid, Pd catalyst (Suzuki-Miyaura coupling)5-Phenyl-2'-deoxyuridine cuny.edu

Organometallic catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of 5-alkynyl-2'-deoxyuridines, this reaction is employed to couple a terminal alkyne with a 5-halo-2'-deoxyuridine, typically 5-iodo-2'-deoxyuridine. mdpi.com For the synthesis of this compound, a common strategy involves the Sonogashira coupling of 5-iodo-2'-deoxyuridine with propyne. The resulting 5-propynyl-2'-deoxyuridine can then be hydrogenated to yield this compound. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another valuable organometallic method used to introduce aryl or vinyl substituents at the C5 position of deoxyuridine. cuny.edu While not directly used for introducing a propyl group, this reaction is crucial for the synthesis of a diverse range of 5-aryl-2'-deoxyuridine analogs.

The following table highlights key organometallic catalytic reactions utilized in the synthesis of 5-substituted deoxyuridines.

ReactionCatalystSubstratesProduct TypeReference
Sonogashira CouplingPd(PPh₃)₄, CuI5-Iodo-2'-deoxyuridine, Terminal alkyne5-Alkynyl-2'-deoxyuridine nih.govmdpi.com
Suzuki-Miyaura CouplingPd catalyst5-Iodo-2'-deoxyuridine, Phenylboronic acid5-Aryl-2'-deoxyuridine cuny.edu
Heck CouplingPd catalyst5-Iodo-2'-deoxyuridine, Alkene5-Alkenyl-2'-deoxyuridineN/A

Development of this compound Analogs

The development of analogs of this compound is driven by the need to enhance antiviral or anticancer activity, improve selectivity, and overcome drug resistance.

Rational design of novel nucleoside analogs involves a deep understanding of the target enzyme's structure and mechanism of action. cardiff.ac.ukproqr.com For viral enzymes like thymidine (B127349) kinase, which is often the target of anti-herpes simplex virus (HSV) nucleoside analogs, the active site can accommodate various 5-substituted pyrimidine nucleosides. nih.gov

Structural modifications are designed to optimize interactions with the target enzyme while minimizing recognition by host cell enzymes, thereby reducing toxicity. For instance, the introduction of small alkyl groups at the C5 position, such as the propyl group, can enhance the lipophilicity of the nucleoside, potentially improving its cellular uptake and interaction with the hydrophobic pockets of the target enzyme.

Computational modeling and molecular docking studies are often employed to predict the binding affinity of designed analogs to the target protein. cardiff.ac.uksemanticscholar.org This allows for the prioritization of synthetic targets with the highest likelihood of biological activity.

Key considerations in the rational design of this compound analogs include:

Size and shape of the C5 substituent: The length and branching of the alkyl chain can influence binding to the active site of the target enzyme.

Electronic properties: The introduction of heteroatoms or unsaturated bonds can alter the electronic distribution of the pyrimidine ring, affecting its hydrogen bonding capabilities.

Conformational flexibility: The flexibility of the substituent can impact how the analog fits into the enzyme's active site.

The synthesis of a series of 5-alkyl and 5-alkynyl deoxyuridine derivatives is crucial for establishing structure-activity relationships (SAR). The general synthetic strategies often mirror those used for this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are extensively used to synthesize a variety of 5-alkynyl-2'-deoxyuridines. nih.govmdpi.com These alkynyl derivatives can be valuable as final products or as intermediates for the synthesis of 5-alkyl derivatives through catalytic hydrogenation. nih.gov For example, hydrogenation of 5-ethynyl-2'-deoxyuridine (B1671113) over a palladium catalyst can yield 5-ethyl-2'-deoxyuridine.

The synthesis of other 5-alkyl-2'-deoxyuridines can be achieved through various methods, including the reaction of 5-chloromethyl-2'-deoxyuridine with appropriate nucleophiles. acs.org

The following table provides examples of synthesized 5-alkyl and 5-alkynyl deoxyuridine derivatives.

CompoundSynthetic MethodPrecursorReference
5-Ethynyl-2'-deoxyuridineSonogashira Coupling5-Iodo-2'-deoxyuridine and TMS-acetylene nih.gov
5-Propynyloxy-2'-deoxyuridineAlkylation5-Hydroxy-2'-deoxyuridine and propargyl bromide nih.gov
5-Heptynyl-2'-deoxyadenosinePalladium-catalyzed cross-coupling8-Bromo-2'-deoxyadenosine and 1-heptyne nih.gov
5-(2-Chloroethyl)-2'-deoxyuridineNot specified in abstractNot specified in abstract nih.gov

Mechanistic Investigations into the Biological Action of 5 Propyl 2 Deoxyuridine

Intracellular Pharmacokinetics and Phosphorylation Pathways

The efficacy of 5-Propyl-2'-deoxyuridine as an antiviral agent begins with its ability to enter host cells and undergo metabolic activation to its pharmacologically active form. This process involves cellular uptake mechanisms and subsequent enzymatic phosphorylation.

Cellular Uptake Mechanisms of this compound

While specific studies detailing the precise transport mechanism of this compound are not extensively available, the cellular uptake of nucleoside analogs is generally mediated by specialized transporter proteins embedded in the cell membrane. Human cells possess two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). reactome.orgnih.gov ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs actively transport nucleosides into the cell against a concentration gradient, a process driven by a sodium ion gradient. reactome.org

It is well-established that human CNT1 exhibits a preference for pyrimidine (B1678525) nucleosides. nih.gov Given that this compound is a pyrimidine derivative, it is plausible that its entry into host cells is mediated by one or more of these nucleoside transport systems. The efficiency of this uptake is a critical determinant of the intracellular concentration of the drug and, consequently, its antiviral potential.

Enzymatic Phosphorylation to Nucleotide Metabolites

Following its entry into the host cell, this compound must be converted into its triphosphate metabolite to exert its antiviral effect. This bioactivation is a stepwise phosphorylation process, initiated by kinases that add phosphate (B84403) groups to the 5'-hydroxyl of the deoxyribose sugar. In herpes simplex virus (HSV)-infected cells, the initial and rate-limiting step is preferentially catalyzed by the virus-encoded thymidine (B127349) kinase (TK). nih.govresearchgate.net

This viral enzyme is significantly more efficient at phosphorylating 5-substituted 2'-deoxyuridine (B118206) analogs than its host cell counterparts. nih.govresearchgate.net This preferential phosphorylation is a cornerstone of the selective toxicity of compounds like this compound towards virus-infected cells. For the related compound, 5-ethyl-2'-deoxyuridine, it has been shown that phosphorylation occurs to a much greater extent in HSV-infected cells compared to uninfected cells. nih.gov Once the monophosphate is formed, cellular kinases further phosphorylate it to the diphosphate (B83284) and finally to the active triphosphate form, this compound triphosphate.

Interactions with Host and Viral Enzymatic Systems

The active triphosphate metabolite of this compound selectively targets viral enzymes involved in DNA replication, leading to the inhibition of viral propagation with minimal impact on the host cell's machinery.

Viral Thymidine Kinase Specificity and Substrate Affinity

The selective action of this compound is largely attributed to the substrate specificity of viral thymidine kinase. HSV-TK has a broader substrate tolerance compared to human cytosolic TK, allowing it to efficiently phosphorylate a variety of 5-substituted 2'-deoxyuridines. nih.gov The affinity of these analogs for HSV-TK is influenced by the nature of the 5-substituent. Generally, lipophilic and geometrically well-defined substituents at the 5-position of the uracil (B121893) base can enhance the affinity for the viral enzyme. nih.gov

Viral DNA Polymerase Recognition and Inhibition Kinetics

The ultimate target of the activated this compound triphosphate is the viral DNA polymerase. This active metabolite acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. The incorporation of this compound monophosphate into the viral genome can lead to chain termination or the production of dysfunctional viral DNA.

Studies on related 5-substituted analogs have shed light on this inhibitory mechanism. For instance, the triphosphate form of E-5-(2-bromovinyl)-2'-deoxyuridine can effectively substitute for dTTP in reactions catalyzed by E. coli DNA polymerase I, a model for viral DNA polymerases. nih.gov Furthermore, the triphosphate of E-5-propenyl-2'-deoxyuridine demonstrated a greater affinity for viral DNA polymerase than its non-conjugated isomer, correlating with its more potent antiviral activity. nih.gov This indicates that the 5-propyl substitution in this compound triphosphate likely plays a significant role in its recognition and binding by the viral DNA polymerase, leading to the inhibition of viral DNA synthesis.

Differential Effects on Host Cellular DNA Synthesis Enzymes

A key aspect of the therapeutic utility of this compound is its minimal impact on host cellular DNA synthesis. This selectivity arises from the poor interaction of its triphosphate form with host DNA polymerases. Research on a series of 5-n-alkyl-dUTPs, including those with ethyl to hexyl substituents, has demonstrated that these analogs are much less efficiently incorporated by mammalian DNA polymerases α and β compared to the natural substrate, dTTP. nih.gov

Nucleic Acid Integration and its Downstream Consequences

The antiviral activity of this compound (Pr-dUrd) is significantly linked to its ability to be incorporated into viral DNA, leading to a cascade of events that disrupt viral replication. Once inside a host cell infected with a susceptible virus, such as Herpes Simplex Virus (HSV), Pr-dUrd undergoes phosphorylation by viral and/or cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate derivative, this compound triphosphate, acts as an analogue of the natural nucleotide deoxythymidine triphosphate (dTTP).

Incorporation into Viral Genomic DNA

Research has demonstrated that this compound is indeed incorporated into the genomic DNA of viruses during the replication process researchgate.net. In studies using radiolabeled Pr-dUrd in HSV-1 infected cells, the analogue was found to be integrated into newly synthesized DNA researchgate.net. This incorporation is a critical step in its mechanism of action, as the presence of this unnatural base within the viral genome is the precursor to the subsequent inhibition of replication and alteration of DNA functionality. The selectivity of this process is partly attributed to the preferential phosphorylation of Pr-dUrd by viral thymidine kinase over cellular kinases, leading to a higher concentration of its active triphosphate form in infected cells.

A study on the related compound, 5-isopropyl-2'-deoxyuridine, provides a model for the structural consequences of such incorporation. When its triphosphate derivative was enzymatically incorporated into a synthetic DNA duplex, it resulted in significant structural alterations, including the formation of stable hairpin-like structures protruding from the DNA duplex nih.gov. These distortions can impair the integrity of the DNA structure, which is likely a key factor in the subsequent disruption of its biochemical functions nih.gov.

Mechanisms of Viral DNA Replication Inhibition and Chain Termination

The primary consequence of this compound triphosphate's presence in infected cells is the preferential inhibition of viral DNA synthesis over cellular DNA synthesis researchgate.net. The triphosphate form of the analogue competes with the natural substrate, dTTP, for the active site of the viral DNA polymerase.

While this compound possesses the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, its incorporation can still lead to a termination of the growing DNA chain. This can occur if the analogue, once integrated, creates a steric or conformational hindrance that prevents the viral DNA polymerase from adding the next nucleotide. This mode of action, where an analogue slows or stops chain elongation without being an obligate chain terminator, is a known mechanism for some nucleoside analogues researchgate.net. The altered geometry of the primer terminus following the incorporation of Pr-dUrd can disrupt the precise alignment required for the catalytic activity of the DNA polymerase, effectively halting further elongation.

Impact on Viral DNA Template Functionality and Re-initiation

Beyond inhibiting the immediate elongation of the DNA strand, the incorporation of this compound has lasting consequences on the functionality of the viral DNA as a template. Evidence suggests that one of the significant antiviral effects of Pr-dUrd is the alteration of the template-directed functions of the viral DNA researchgate.net. Once the analogue is integrated, the resulting structurally modified DNA becomes a poor template for subsequent rounds of replication.

Remarkably, this inhibitory effect is persistent. Studies have shown that Pr-dUrd blocks the re-initiation of viral DNA synthesis even after the drug is removed from the cell culture medium researchgate.net. This indicates that the damage to the viral DNA template is not easily repaired by the viral or cellular machinery. The presence of the bulky 5-propyl group may interfere with the binding of the DNA polymerase and other replication-associated proteins to the template strand, thereby preventing the initiation of new DNA synthesis. This sustained blockade of template function contributes significantly to the potent antiviral efficacy of the compound researchgate.net.

Modulation of Cellular and Viral Glycosylation Processes

In addition to its effects on nucleic acid synthesis, this compound exerts a distinct antiviral action by interfering with the glycosylation of viral proteins. This secondary mechanism targets the post-translational modification of viral glycoproteins, which are essential for viral assembly, infectivity, and interaction with the host immune system.

Interference with N-linked Glycan Formation in Infected Cells

In Herpes Simplex Virus (HSV)-infected cells, this compound (referred to as PdU in some studies) has been shown to interfere with the late stages of N-linked glycan formation nih.gov. N-linked glycosylation is a critical process that occurs in the endoplasmic reticulum and Golgi apparatus, where complex carbohydrate chains (glycans) are attached to asparagine residues on proteins.

Treatment of HSV-infected cells with the compound leads to specific and significant alterations in the structure of these N-linked glycans. Research has detailed these modifications, which include:

Inhibition of Terminal Sugar Addition: PdU-treatment completely blocks the addition of sialic acid and reduces the incorporation of galactose into N-linked glycans by as much as 70% nih.gov.

Altered Branching: The treatment causes a notable shift from complex, multi-branched oligosaccharide structures to less complex, moderately branched structures. This is evidenced by a decrease in affinity for lectins that bind to multi-branched glycans and an increase in binding to lectins that recognize moderately branched structures nih.gov.

Smaller Glycan Size: The resulting glycans on viral proteins in treated cells are smaller and contain fewer galactose units compared to those from untreated cells nih.gov.

The underlying mechanism for this interference appears to be the inhibition of nucleotide sugar transport. In a cell-free system, the 5'-monophosphate form of this compound was found to inhibit the translocation of UDP-N-acetylglucosamine (UDP-GlcNAc) and, to a lesser extent, UDP-galactose into Golgi vesicles nih.gov. These nucleotide sugars are the essential building blocks for the elongation and branching of glycan chains, so their reduced availability within the Golgi directly leads to the observed incomplete glycan structures.

Table 1: Effect of this compound on N-linked Glycan Components in HSV-Infected Cells

Glycan Component/Process Observation in Treated Cells Quantitative Effect Source
Sialic Acid Addition Complete Inhibition 100% reduction nih.gov
Galactose Incorporation Significant Reduction 70% reduction nih.gov
Oligosaccharide Structure Shift to less complex forms Decrease in multi-branched, increase in moderately branched nih.gov
Nucleotide Sugar Transport (in vitro) Inhibition of translocation into Golgi vesicles Inhibition of UDP-GlcNAc and UDP-galactose transport nih.gov

Effects on Viral Glycoprotein (B1211001) Maturation and Cell Surface Presentation

The aberrant N-linked glycan structures induced by this compound have a direct impact on the maturation and cell surface presentation of viral glycoproteins. These glycoproteins, such as glycoprotein gC-1 in HSV, are crucial for the virus's life cycle and its ability to evade the host immune response.

Proper glycosylation is essential for the correct folding, stability, and transport of glycoproteins to the cell surface. The truncated and structurally altered glycans resulting from this compound treatment can lead to improperly folded or unstable glycoproteins. This, in turn, affects their presentation on the surface of the infected cell and their incorporation into new virions.

A significant consequence of this altered glycosylation is a change in the antigenicity of the viral glycoproteins. The incomplete glycan chains can unmask protein epitopes that would normally be shielded by the complex carbohydrate structures. This leads to an increased availability of viral glycoproteins for recognition by neutralizing antibodies nih.gov. By altering the "glycan shield," this compound effectively makes the virus more visible to the host's adaptive immune system, representing a key aspect of its antiviral activity.

Preclinical Biological Activity and Efficacy Studies of 5 Propyl 2 Deoxyuridine

In Vitro Antiviral Spectrum and Potency

Activity against Herpes Simplex Virus (HSV) Types 1 and 2 in Cell Cultures

5-Propyl-2'-deoxyuridine has demonstrated significant inhibitory activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in various cell culture systems. Early studies revealed that the compound is effective at a concentration as low as 1 µg/mL in both primary rabbit kidney cells and human skin fibroblasts nih.gov. Further investigations in HeLa TK(-) cells confirmed its antiviral action against both HSV-1 and HSV-2 nih.gov. The antiviral activity of this compound is dependent on the virus-induced thymidine (B127349) kinase for its activation, as it is inactive against a TK(-) mutant of HSV-1 nih.gov.

Table 1: In Vitro Anti-HSV Activity of this compound

Virus Strain Cell Line Inhibitory Concentration Reference
Herpes Simplex Virus Primary Rabbit Kidney 1 µg/mL nih.gov
Herpes Simplex Virus Human Skin Fibroblasts 1 µg/mL nih.gov
Herpes Simplex Virus Type 1 HeLa TK(-) Active nih.gov
Herpes Simplex Virus Type 2 HeLa TK(-) Active nih.gov
Herpes Simplex Virus Type 1 (TK-) HeLa TK(-) Inactive nih.gov

Evaluation against Other Viral Pathogens in Cellular Models

The selectivity of this compound for herpesviruses is a key feature of its preclinical profile. In contrast to its potent anti-HSV activity, significantly higher concentrations of the compound, greater than 200 µg/mL, were required to inhibit the replication of vaccinia virus nih.gov. This demonstrates a high degree of selectivity for HSV, a desirable characteristic for an antiviral agent as it suggests a lower potential for off-target effects.

Comparative Antiviral Profiling with Related 5-Substituted Pyrimidine (B1678525) Nucleoside Analogs

The antiviral potency of this compound has been compared with other 5-substituted pyrimidine nucleoside analogs. In studies evaluating a series of these compounds, (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(2-iodovinyl)-2'-deoxyuridine were identified as the most selective anti-herpes agents, followed by a group that included this compound and acycloguanosine pnas.org. The order of antiviral activity against HSV-1 and HSV-2 in HeLa TK(-) cells for a selection of analogs was determined to be 5-vinyl-dUrd > 5-ethyl-dUrd > 5-propyl-dUrd > 5-allyl-dUrd nih.gov. These comparative studies are crucial for understanding the structure-activity relationships within this class of antiviral compounds.

Table 2: Comparative In Vitro Antiviral Activity of 5-Substituted Pyrimidine Nucleoside Analogs against HSV-1

Compound Relative Potency Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine Most Selective pnas.org
(E)-5-(2-iodovinyl)-2'-deoxyuridine Most Selective pnas.org
5-vinyl-2'-deoxyuridine More Potent than 5-propyl-dUrd nih.gov
5-ethyl-2'-deoxyuridine More Potent than 5-propyl-dUrd nih.gov
This compound - nih.govpnas.org
5-allyl-2'-deoxyuridine Less Potent than 5-propyl-dUrd nih.gov
Acycloguanosine Similar Selectivity to 5-propyl-dUrd pnas.org

In Vivo Efficacy Assessment in Non-Human Animal Models

Murine Models of Viral Infection for Efficacy Evaluation

The in vivo efficacy of 5-substituted pyrimidine nucleosides has been investigated in murine models of HSV infection. In studies of cutaneous herpes infections in athymic nude mice, the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine demonstrated the ability to suppress the development of herpetic skin lesions and associated mortality when administered either topically or systemically pnas.org. While direct and detailed efficacy studies in murine models specifically for this compound are not as extensively reported in the reviewed literature, the compound was noted for its selectivity in the same study, suggesting its potential for in vivo efficacy pnas.org. The findings from closely related analogs in these models provide a basis for the expected performance of this compound.

Other Relevant Non-Human Animal Models in Antiviral Research

The rabbit eye model of herpetic keratitis is a well-established system for evaluating the efficacy of anti-herpes agents. Numerous studies have successfully utilized this model to demonstrate the therapeutic potential of various nucleoside analogs. For instance, topical application of 5-iodo-5'-amino-2',5'-dideoxyuridine, another thymidine analog, was shown to be effective in treating experimental herpes keratitis in rabbits nih.gov. Similarly, the concentration-dependent effect of 5-ethyl-2'-deoxyuridine on herpes keratitis has also been studied in rabbits, with successful outcomes leading to clinical treatment considerations nih.gov. These studies highlight the utility of the rabbit model for assessing the topical efficacy of compounds like this compound for ocular herpes infections.

Studies on Selective Biological Impact on Infected Cellular Systems

The preclinical evaluation of this compound (PdU) has centered on its selective inhibitory effects on virally infected cells, with a particular focus on Herpes Simplex Virus (HSV). Research has consistently demonstrated that the compound's antiviral activity is significantly more potent against infected cells than uninfected host cells, a hallmark of a promising therapeutic agent.

In foundational studies, the selective antiviral properties of this compound were established in various cell culture systems. In both primary rabbit kidney (PRK) cells and human skin fibroblasts, the compound was shown to inhibit the replication of herpes simplex virus at concentrations as low as 1 microgram/ml. nih.govnih.gov In stark contrast, concentrations exceeding 200 micrograms/ml were necessary to produce any inhibitory effect on the replication of vaccinia virus or to interfere with the normal metabolism of the host cells. nih.govnih.gov This significant difference in effective concentration underscores the compound's specific action against HSV.

Further investigations into the mechanism behind this selectivity revealed that the antiviral action of this compound is dependent on the presence of a virus-induced enzyme, thymidine kinase. researchgate.netacs.org In uninfected cells, this compound is not phosphorylated and therefore remains inactive. researchgate.net However, in cells infected with HSV, the virus's own thymidine kinase efficiently phosphorylates this compound into its mono-, di-, and triphosphate forms. researchgate.net These phosphorylated metabolites are the active agents that interfere with viral replication.

The primary mechanism of this interference is the preferential inhibition of viral DNA synthesis. researchgate.net Studies have shown that this compound triphosphate acts as a selective inhibitor of the viral DNA polymerase. researchgate.net This leads to a significant reduction in the synthesis of new viral DNA, even at concentrations that have little to no effect on the host cell's DNA synthesis. researchgate.net

In addition to its direct impact on viral DNA replication, this compound has been observed to interfere with the glycosylation of viral proteins in HSV-infected cells. nih.gov This interference with the formation of N-linked glycans can result in an increased availability of viral glycoproteins for recognition by neutralizing antibodies. nih.gov Specifically, treatment with this compound was found to completely inhibit the addition of sialic acid and reduce the incorporation of galactose into N-linked glycans by 70%. nih.gov This alteration in the glycan structure represents another facet of its selective biological impact on infected cellular systems.

The following tables summarize the selective antiviral activity of this compound in different cellular systems.

Table 1: Antiviral Activity and Cytotoxicity of this compound in Primary Rabbit Kidney (PRK) Cells

Virus50% Inhibitory Dose (ID50) for Virus Replication (µg/mL)50% Inhibitory Dose (ID50) for Total Cell Count (µg/mL)Selectivity Index (ID50 Cell Count / ID50 Virus Replication)
Herpes Simplex Virus Type 1 (HSV-1)0.02>100>5000
Vaccinia Virus>200>100<0.5

Table 2: Comparative Antiviral Activity of this compound and Other Antiviral Agents against HSV-1 in PRK Cells

Compound50% Inhibitory Dose (ID50) for Virus Replication (µg/mL)
This compound0.02
(E)-5-(2-Bromovinyl)-2'-deoxyuridine0.007
Acycloguanosine0.04
5-Iodo-2'-deoxyuridine0.2

Structural Biology and Computational Approaches in 5 Propyl 2 Deoxyuridine Research

Conformational Analysis of 5-Propyl-2'-deoxyuridine and its Derivatives

The biological activity of nucleoside analogs like this compound is intrinsically linked to their three-dimensional structure. Conformational analysis, through experimental techniques such as X-ray crystallography and theoretical calculations, reveals the preferred spatial arrangement of the molecule, which dictates its ability to interact with target enzymes. Key conformational parameters for 5-substituted 2'-deoxyuridines include the sugar pucker of the deoxyribose ring, the torsion angle of the glycosidic bond, and the orientation of the 5-position substituent.

The deoxyribose ring in nucleosides is not planar and typically adopts one of two major puckered conformations: C2'-endo or C3'-endo. nih.govgatech.edu A survey of deoxypyrimidine nucleosides indicates that while a correlation between the glycosidic torsion angle and sugar pucker is often observed, it is not a universal rule. nih.govnih.gov For many 5-substituted 2'-deoxyuridines, the C2'-endo conformation is prevalent, which is a key feature for recognition by viral thymidine (B127349) kinases. nih.gov The phase angle of pseudorotation (P) is a quantitative descriptor of the sugar pucker, with specific ranges of P corresponding to the C2'-endo and C3'-endo conformations. gatech.eduresearchgate.net The flexibility of the furanose ring allows for a dynamic equilibrium between these states in solution, although one conformation is typically favored. bohrium.com

Table 1: Key Conformational Parameters of 5-Substituted 2'-Deoxyuridines

Conformational ParameterDescriptionPreferred Conformation for Antiviral Activity
Sugar Pucker The out-of-plane puckering of the five-membered deoxyribose ring.C2'-endo is often favored for recognition by viral thymidine kinase. nih.gov
Glycosidic Torsion Angle (χ) The angle of rotation around the N1-C1' bond, defining the orientation of the base relative to the sugar.The anti conformation is typical for pyrimidine (B1678525) nucleosides.
5-Propyl Group Orientation The spatial arrangement of the propyl substituent at the 5-position of the uracil (B121893) base.An extended conformation that minimizes steric clashes is generally expected.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between this compound and its primary biological target, viral thymidine kinase (TK). nih.gov These techniques provide a detailed, atomistic view of the binding process and the stability of the resulting enzyme-ligand complex.

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. For this compound, docking studies with herpes simplex virus (HSV) TK would reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the deoxyribose and the amino acid residues of the enzyme, and hydrophobic interactions involving the 5-propyl group. The uracil base is expected to form hydrogen bonds with the protein backbone, mimicking the natural substrate, thymidine. The 5-propyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation. Analysis of the simulation trajectory can also identify persistent hydrogen bonds and other non-covalent interactions that are crucial for binding.

Structure-Activity Relationship (SAR) Studies for Optimized Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound, SAR studies have primarily focused on modifications of the 5-position substituent to optimize its antiviral potency and selectivity. nih.gov

The antiviral activity of 5-substituted 2'-deoxyuridines against herpes simplex virus is highly dependent on the nature of the substituent at the 5-position. The general trend observed is that the antiviral potency increases with the size of the alkyl group up to a certain point. For instance, the activity generally follows the order: ethyl < propyl < butyl. However, very bulky substituents can lead to a decrease in activity, likely due to steric hindrance in the active site of viral thymidine kinase.

In addition to alkyl groups, other substituents at the 5-position have been explored. For example, the introduction of unsaturated groups like vinyl or ethynyl (B1212043) can significantly enhance antiviral activity. nih.gov Halogenated alkyl groups have also been shown to be potent antiviral agents. nih.gov These studies highlight the importance of the size, shape, and electronic properties of the 5-substituent in determining the antiviral efficacy of 2'-deoxyuridine (B118206) analogs.

Table 2: Structure-Activity Relationship of 5-Substituted 2'-Deoxyuridines Against HSV-1

5-SubstituentRelative Antiviral ActivityReference
-H (Deoxyuridine)LowGeneral Knowledge
-CH3 (Thymidine)BaselineGeneral Knowledge
-CH2CH3 (Ethyl)Moderate nih.gov
-CH2CH2CH3 (Propyl) High nih.gov
-(E)-CH=CHBr (Bromovinyl)Very High nih.gov
-I (Iodo)High nih.gov
-C≡CH (Ethynyl)High nih.gov
-CH2CH2Cl (Chloroethyl)Very High nih.gov

Emerging Applications and Future Research Trajectories for 5 Propyl 2 Deoxyuridine

Development as a Molecular Probe for DNA Replication and Repair Studies

The study of DNA replication and repair is fundamental to understanding cellular processes and the pathogenesis of various diseases. A common technique in this field involves the use of thymidine (B127349) analogues that can be incorporated into newly synthesized DNA. These labeled analogues can then be detected to identify and quantify proliferating cells.

Prominent examples of thymidine analogues used as molecular probes include 5-Bromo-2'-deoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU). lumiprobe.comlumiprobe.comjenabioscience.comnih.govnih.gov BrdU, a halogenated nucleoside, is incorporated into DNA and subsequently detected by specific antibodies, a method that often requires harsh DNA denaturation steps. nih.gov More recently, EdU has gained popularity due to a milder detection method based on a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". lumiprobe.comjenabioscience.com This technique offers higher sensitivity and is less damaging to cellular structures. nih.gov

While 5-Propyl-2'-deoxyuridine is a thymidine analogue, its development and application as a molecular probe for DNA replication and repair studies have not been a primary focus of research to date. The scientific literature predominantly highlights its antiviral activities. The structural similarity to thymidine suggests that it could be incorporated into DNA, but its efficiency and the potential for developing a specific and sensitive detection method remain areas for future investigation.

Table 1: Comparison of Thymidine Analogues Used in DNA Synthesis Studies

CompoundDetection MethodAdvantagesDisadvantages
5-Bromo-2'-deoxyuridine (BrdU) Antibody-basedWell-established methodRequires DNA denaturation, which can damage cellular structures
5-Ethynyl-2'-deoxyuridine (EdU) Click ChemistryHigh sensitivity, mild detection conditions, preserves cellular integrityCan exhibit cytotoxicity at higher concentrations
This compound Not establishedPotential for unique properties due to the propyl groupLacks a specific, established detection method for this application

Investigational Role in Overcoming Antiviral Resistance Mechanisms

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. mdpi.com For many nucleoside analogues, including the widely used acyclovir (B1169), the primary mechanism of resistance in herpes simplex virus (HSV) involves mutations in the viral thymidine kinase (TK) gene. This enzyme is responsible for the initial phosphorylation of the nucleoside analogue, a crucial step for its activation. A lack of phosphorylation renders the drug ineffective.

This compound's selective anti-herpes activity is also dependent on the virus-induced thymidine kinase. nih.gov This dependence suggests that this compound would likely be ineffective against HSV strains that have developed resistance to acyclovir through mutations in the thymidine kinase gene. Research on the closely related compound, 5-ethyl-2'-deoxyuridine, has shown that resistant viral variants are readily produced in cell culture and exhibit cross-resistance to acyclovir. This further supports the notion that this compound may not be a viable option for overcoming TK-related resistance.

However, the unique biological activities of this compound, such as its interference with glycosylation, could present alternative avenues for antiviral activity that are independent of thymidine kinase. Further research is needed to explore whether these secondary effects could have any clinical relevance in the context of drug-resistant infections.

Exploration of Unexplored Biological Activities and Mechanistic Pathways

Beyond its direct role in inhibiting viral replication, this compound has been shown to possess a distinct and significant biological activity: the interference with N-linked glycosylation in HSV-infected cells. nih.gov This represents a secondary mechanistic pathway that distinguishes it from many other nucleoside analogues.

In HSV-infected cells, treatment with this compound (also referred to as PdU in some studies) leads to a notable alteration in the formation of N-linked glycans, which are complex sugar chains attached to viral glycoproteins. nih.gov The key findings from this research are summarized below:

Inhibition of Sialic Acid and Galactose Incorporation: Treatment with this compound completely blocks the addition of sialic acid and reduces the incorporation of galactose into N-linked glycans by as much as 70%. nih.gov

Alteration of Glycan Branching: The compound induces a shift from multi-branched to more moderately branched glycan structures. nih.gov

Mechanism of Action: In a cell-free system, the 5'-monophosphate of this compound was found to inhibit the transport of nucleotide sugars (UDP-GlcNAc and, to a lesser extent, UDP-galactose) into the Golgi apparatus. This disruption of the supply of sugar building blocks is a key step in its interference with glycosylation. nih.gov

Immunological Implications: This alteration of the glycan structures on viral glycoproteins can lead to an increased availability of these proteins to be recognized by neutralizing antibodies. nih.gov

This interference with a fundamental host-cell process that has been co-opted by the virus represents a fascinating area of study. Future research could explore whether this activity is specific to HSV or if it occurs with other enveloped viruses. Additionally, at high concentrations (greater than 200 micrograms/ml), this compound can inhibit the metabolism of normal cells, indicating a level of cytotoxicity that warrants further investigation to understand its molecular basis. nih.govnih.gov

Table 2: Effects of this compound on N-linked Glycosylation in HSV-Infected Cells

ParameterObservationReference
SialylationComplete inhibition of sialic acid addition nih.gov
Galactosylation70% reduction in galactose incorporation nih.gov
Oligosaccharide StructureShift from multi-branched to moderately branched structures nih.gov
Molecular TargetInhibition of nucleotide sugar translocation into the Golgi apparatus nih.gov

Advanced Methodological Approaches in this compound Research

The study of this compound has benefited from a range of standard biochemical and virological techniques. However, the application of more advanced methodologies could provide deeper insights into its mechanisms of action and potential applications.

The synthesis of radiolabeled versions of related nucleoside analogues has been a powerful tool for studying their metabolism and biodistribution. For instance, [4-¹⁴C]5-ethyl-2'-deoxyuridine was synthesized to investigate its metabolic fate. researchgate.net A similar approach with radiolabeled this compound could precisely track its conversion to the monophosphate, diphosphate (B83284), and triphosphate forms within cells and its incorporation into viral and host DNA.

Furthermore, the field of nucleoside analogue research has seen the adoption of innovative techniques like "click chemistry" for the detection of compounds like EdU. lumiprobe.comjenabioscience.com While not yet applied to this compound, such advanced chemical biology tools could potentially be adapted to develop novel detection or therapeutic strategies. For example, if this compound is incorporated into DNA, a modified version with a suitable chemical handle could enable its visualization or the targeted delivery of other molecules.

Modern approaches in structural biology, such as cryo-electron microscopy, could be employed to visualize the interaction of the triphosphate form of this compound with viral DNA polymerase. This could provide a detailed atomic-level understanding of its inhibitory action.

Q & A

Basic: What are the key considerations for synthesizing 5-Propyl-2'-deoxyuridine in a research setting?

Methodological Answer:
Synthesis of this compound requires precise control of nucleophilic substitution reactions at the 5-position of the uracil ring. A common approach involves coupling 2'-deoxyuridine with a propylating agent (e.g., propyl iodide) under anhydrous conditions, catalyzed by palladium or copper complexes . Key considerations include:

  • Reagent purity : Trace moisture or oxygen can inhibit reaction efficiency.
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical for isolating the product.
    Validate synthesis success via ¹H-NMR (e.g., propyl group protons at δ 0.8–1.2 ppm) and HPLC (≥95% purity threshold) .

Advanced: How should experimental designs account for potential confounding factors in DNA incorporation studies using this compound?

Methodological Answer:
When studying DNA incorporation (e.g., cell proliferation or repair):

  • Dose optimization : Conduct pilot studies to determine the minimum effective concentration (e.g., 10–200 μM) that avoids cytotoxicity, as seen in 5-bromo-2'-deoxyuridine (BrdU) protocols .
  • Control groups : Include untreated cells and cells exposed to alternative nucleosides (e.g., BrdU or 5-ethynyl-2'-deoxyuridine [EdU]) to distinguish baseline proliferation from compound-specific effects .
  • Quenching artifacts : Use enzymatic digestion (DNase I) or heat denaturation to ensure antibody specificity for this compound in immunohistochemistry .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
Based on analogs like 5-ethynyl-2'-deoxyuridine:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators if aerosolization is possible .
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Collect aqueous waste separately and neutralize with 10% sodium bicarbonate before disposal .
  • Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can researchers resolve contradictions in data regarding this compound’s role as a DNA damage marker versus a proliferation indicator?

Methodological Answer:
Conflicting interpretations (e.g., oxidative damage vs. proliferation) require:

  • Contextual validation : Correlate this compound levels with orthogonal markers like 8-oxo-dG (oxidative damage) or Ki-67 (proliferation) in the same sample .
  • Time-course experiments : Monitor incorporation kinetics; acute spikes may indicate damage, while sustained signals suggest proliferation .
  • Model specificity : Test in multiple systems (e.g., cancer vs. normal cells) to identify context-dependent roles .

Basic: What analytical techniques are recommended for characterizing this compound purity and stability?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 260 nm; compare retention times against certified standards .
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at ~285.3 Da) and rule out degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; analogs like 5-formyl-2'-deoxyuridine show stability up to 160°C .

Advanced: How can researchers optimize this compound for in vivo pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C- or ³H-labeled derivatives for tracing biodistribution, as demonstrated with 123I-IUdR in murine models .
  • Dosing regimen : Use osmotic pumps for continuous delivery to maintain steady-state plasma concentrations .
  • Metabolite profiling : Employ LC-MS/MS to identify hepatic metabolites (e.g., glucuronidated or sulfated forms) and adjust clearance models .

Basic: What are the primary applications of this compound in cell biology research?

Methodological Answer:

  • Cell proliferation assays : Incorporate into DNA during S-phase, detectable via antibody-based methods (e.g., anti-BrdU antibodies with cross-reactivity) .
  • DNA repair studies : Quantify incorporation in repair-deficient vs. wild-type cells under genotoxic stress .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons; report p ≤ 0.05 as significant .
  • Software tools : Use Stata 17.0 or GraphPad Prism for reproducibility and visualization .

Basic: How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • OECD guideline compliance : Conduct acute oral toxicity (OECD 423) and AMES tests (OECD 471) to assess mutagenicity .
  • In vitro models : Use HepG2 cells for hepatotoxicity screening or zebrafish embryos for teratogenicity .

Advanced: What methodological pitfalls should be avoided when comparing this compound to other thymidine analogs (e.g., EdU, BrdU)?

Methodological Answer:

  • Cross-reactivity errors : Validate antibody specificity; BrdU antibodies may not detect 5-Propyl derivatives .
  • Quenching artifacts : Avoid Hoechst stain interference in flow cytometry by using click chemistry for EdU detection .
  • Kinetic differences : Account for variations in cellular uptake rates; e.g., lipophilic analogs may penetrate membranes faster .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.